3,4,5-Triethoxyaniline
Description
3,4,5-Triethoxyaniline (hypothetical structure) is an aromatic amine with three ethoxy (–OCH₂CH₃) substituents at the 3-, 4-, and 5-positions of the benzene ring. Ethoxy groups are bulkier and more lipophilic than methoxy (–OCH₃) or methyl (–CH₃) groups, which would influence solubility, reactivity, and applications in pharmaceuticals or organic synthesis.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3,4,5-triethoxyaniline |
InChI |
InChI=1S/C12H19NO3/c1-4-14-10-7-9(13)8-11(15-5-2)12(10)16-6-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
WQTFKYLFKOBGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons focus on substituent effects (alkoxy vs. alkyl groups), molecular weight, and applications. Below is a detailed analysis based on the evidence:
3,4,5-Trimethoxyaniline ()
- Molecular Formula: C₉H₁₃NO₃
- Molecular Weight : 183.2 g/mol
- Substituents : Three methoxy groups.
- Properties : Methoxy groups enhance electron density via resonance, increasing solubility in polar solvents.
- Applications : Used as a pharmaceutical intermediate and in fine chemical synthesis .
3,4,5-Trimethylaniline ()
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- Substituents : Three methyl groups.
- Properties : Methyl groups donate electrons inductively, reducing polarity and increasing hydrophobicity compared to methoxy analogs.
- Applications : Likely employed as a building block in dye or polymer synthesis .
4-Hexyloxyaniline ()
- Substituent : Single hexyloxy (–O(CH₂)₅CH₃) group.
- Properties: The long alkyl chain drastically increases lipophilicity, making it suitable for non-polar solvent applications.
- Applications: Used in materials science research, particularly in self-assembled monolayers or liquid crystals .
2,4,5-Trimethylaniline ()
- Substituent Pattern : Methyl groups at 2-, 4-, and 5-positions.
- Properties : Steric hindrance from the 2-methyl group reduces reactivity in electrophilic substitution compared to 3,4,5-substituted isomers .
Comparative Data Table
Substituent Effects on Chemical Behavior
- Electronic Effects: Methoxy/ethoxy groups are stronger electron donors (via resonance) than methyl groups, directing electrophilic substitution to specific positions .
- Solubility: Ethoxy and methoxy derivatives exhibit higher polarity and water solubility compared to alkyl-substituted analogs. For example, 3,4,5-Trimethoxyaniline dissolves better in ethanol or acetone than 3,4,5-Trimethylaniline .
- Thermal Stability : Bulky alkoxy groups (e.g., ethoxy) may lower melting points due to reduced crystallinity compared to compact methyl groups.
Research Implications
- Higher molecular weight (~225 g/mol) than 3,4,5-Trimethoxyaniline.
- Enhanced lipophilicity for membrane permeability in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
